molecular formula C16H28BN3O3 B8130780 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine

Cat. No. B8130780
M. Wt: 321.2 g/mol
InChI Key: CUKIPZVVDNLXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193189B2

Procedure details

A solution of 4-(3-Chloro-propyl)-morpholine (702 mg, 4.2 mmol), Cs2CO3 (753 mg, 2.31 mmol) and 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (832 mg, 4.2 mmol) in 5 ml dry DMF are heated at 80° C. under argon for 24 h and then allowed to cool to RT. DMF is removed under HV and the residue is re-taken in EtOAc and washed with de-ionized water. The aqueous phase is re-extracted with EtOAc and the combined organic extracts are washed with saturated brine, dried over Na2SO4, filtered and concentrated under vacuum to dryness. After drying under HV, the title compound is obtained as a pale orange oil, Rt=0.728 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 322 (M+1)+.
Quantity
702 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
832 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:17][C:18]1([CH3:30])[C:22]([CH3:24])([CH3:23])[O:21][B:20]([C:25]2[CH:26]=[N:27][NH:28][CH:29]=2)[O:19]1>CN(C=O)C>[CH3:17][C:18]1([CH3:30])[C:22]([CH3:23])([CH3:24])[O:21][B:20]([C:25]2[CH:29]=[N:28][N:27]([CH2:2][CH2:3][CH2:4][N:5]3[CH2:10][CH2:9][O:8][CH2:7][CH2:6]3)[CH:26]=2)[O:19]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
702 mg
Type
reactant
Smiles
ClCCCN1CCOCC1
Name
Cs2CO3
Quantity
753 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
832 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF is removed under HV
WASH
Type
WASH
Details
washed with de-ionized water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts are washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to dryness
CUSTOM
Type
CUSTOM
Details
After drying under HV

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)CCCN1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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